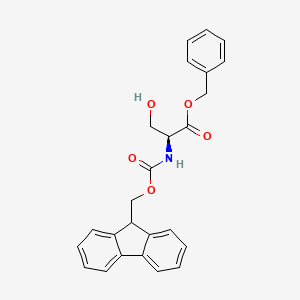

Fmoc-Ser-Obzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJVEJVEJKIXCH-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101173017 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-46-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73724-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(Bzl)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a base-labile Fmoc protecting group for the α-amino group and an acid-labile benzyl ether protecting the side-chain hydroxyl group, offer orthogonal protection essential for the stepwise assembly of complex peptide chains. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of Fmoc-Ser(Bzl)-OH, with a focus on its role in modern peptide and drug development.

Chemical Properties and Structure

Fmoc-Ser(Bzl)-OH is a white to light yellow crystalline powder. Its structure combines the L-serine backbone with two key protecting groups: the bulky, UV-active Fmoc group and the benzyl group. This strategic protection prevents unwanted side reactions during peptide synthesis.[1]

Table 1: Physicochemical Properties of Fmoc-Ser(Bzl)-OH

| Property | Value | References |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(phenylmethoxy)propanoic acid | [2] |

| Synonyms | Fmoc-O-Benzyl-L-serine, N-Fmoc-O-benzyl-L-serine | [1][3] |

| CAS Number | 83792-48-7 | [3][4] |

| Molecular Formula | C₂₅H₂₃NO₅ | [3][4] |

| Molecular Weight | 417.45 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 140-142 °C | [1] |

| Optical Rotation | [α]²⁰/D +22° to +26° (c=1 in Ethyl Acetate) | [1] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | [5][6] |

Synthesis and Purification

The synthesis of Fmoc-Ser(Bzl)-OH is typically achieved through the reaction of O-benzyl-L-serine with a fluorenylmethoxycarbonylating agent.

Experimental Protocol: Synthesis of Fmoc-Ser(Bzl)-OH

A common method for the synthesis of Fmoc-Ser(Bzl)-OH involves the reaction of O-benzyl-L-serine with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5]

Materials:

-

O-benzyl-L-serine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve O-benzyl-L-serine in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl).

-

Extract the precipitated product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Ser(Bzl)-OH.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(Bzl)-OH is a cornerstone building block in Fmoc-based SPPS. The orthogonality of its protecting groups allows for the selective deprotection of the α-amino group for chain elongation without affecting the benzyl protection of the serine side chain.[1]

Fmoc Deprotection

The Fmoc group is removed under mild basic conditions, typically using a solution of 20% piperidine in DMF.[7][8] The deprotection proceeds via a β-elimination mechanism.

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Coupling

Following Fmoc deprotection, the newly liberated free amine on the growing peptide chain is coupled with the activated carboxyl group of the next Fmoc-amino acid. Common activating agents include HBTU, HATU, and DIC/HOBt.[9]

Experimental Protocol: A Single Coupling Cycle in SPPS using Fmoc-Ser(Bzl)-OH

This protocol outlines a manual SPPS coupling cycle for adding an Fmoc-Ser(Bzl)-OH residue to a growing peptide chain attached to a resin (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(Bzl)-OH

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., DMF)

-

Washing solvents (DMF, DCM, Methanol)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-Ser(Bzl)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Caption: General workflow of a solid-phase peptide synthesis cycle.

Stability and Reactivity

The stability of the protecting groups on Fmoc-Ser(Bzl)-OH is crucial for successful peptide synthesis.

-

Fmoc Group: Stable to acidic conditions but readily cleaved by bases, particularly secondary amines like piperidine.[9]

-

Benzyl Group: Stable to the basic conditions used for Fmoc removal and to mild acids. It is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[10]

Conclusion

Fmoc-Ser(Bzl)-OH is an indispensable reagent in the field of peptide chemistry and drug discovery. Its well-defined chemical properties, orthogonal protection strategy, and established protocols for its use in SPPS make it a reliable and versatile building block for the synthesis of a wide array of peptides. A thorough understanding of its characteristics and reaction mechanisms is paramount for researchers aiming to produce high-purity, complex peptides for therapeutic and research applications.

References

- 1. Fmoc-Ser(Bzl)-OH [myskinrecipes.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

What is the molecular weight of Fmoc-Ser(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, commonly abbreviated as Fmoc-Ser(Bzl)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), widely utilized in the development of therapeutic peptides and other complex biomolecules.

Core Properties of Fmoc-Ser(Bzl)-OH

Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain hydroxyl group is protected by an acid-labile benzyl (Bzl) group. This orthogonal protection scheme is fundamental to modern Fmoc-based peptide synthesis strategies.

Molecular Weight and Formula

The precise molecular weight of a compound is crucial for accurate reagent measurement and reaction stoichiometry in chemical synthesis. The molecular formula for Fmoc-Ser(Bzl)-OH is C₂₅H₂₃NO₅. The molecular weight can be calculated by summing the atomic weights of its constituent atoms.

A detailed breakdown of the molecular weight calculation is provided in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 25 | 12.011 | 300.275 |

| Hydrogen | H | 23 | 1.008 | 23.184 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 417.461 |

Note: Atomic weights are based on IUPAC standard atomic weights.

The calculated molecular weight is approximately 417.46 g/mol . Commercially available Fmoc-Ser(Bzl)-OH typically has a reported molecular weight of around 417.45 g/mol or 417.5 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(Bzl)-OH is a standard reagent for incorporating a protected serine residue into a growing peptide chain during Fmoc-based SPPS. The workflow involves sequential steps of deprotection, coupling, and washing.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Resin [label="Resin Support"]; Swell [label="Swell Resin\n(e.g., in DMF)"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash1 [label="Wash\n(DMF)"]; Coupling [label="Amino Acid Coupling\n(Fmoc-Ser(Bzl)-OH,\nCoupling Reagents)"]; Wash2 [label="Wash\n(DMF)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=dashed]; Final_Deprotection [label="Final Fmoc\nDeprotection"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(e.g., TFA Cocktail)"]; Peptide [label="Crude Peptide", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Resin -> Swell [color="#4285F4"]; Swell -> Deprotection [label="1", color="#EA4335"]; Deprotection -> Wash1 [color="#4285F4"]; Wash1 -> Coupling [label="2", color="#34A853"]; Coupling -> Wash2 [color="#4285F4"]; Wash2 -> Repeat [style=dashed, color="#5F6368"]; Repeat -> Deprotection [style=dashed, label="n cycles", color="#5F6368"]; Wash2 -> Final_Deprotection [label="After last amino acid", color="#4285F4"]; Final_Deprotection -> Cleavage [color="#EA4335"]; Cleavage -> Peptide [color="#34A853"]; } .dot Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected amino acid.

Experimental Protocols

Detailed and reliable protocols are essential for the successful synthesis of high-quality peptides. The following sections provide standard methodologies for the key steps involving Fmoc-Ser(Bzl)-OH.

Protocol 1: Fmoc Group Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.

Reagents and Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for an additional 10-15 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 2: Coupling of Fmoc-Ser(Bzl)-OH

This protocol describes the coupling of Fmoc-Ser(Bzl)-OH to the deprotected N-terminal amine of the resin-bound peptide.

Reagents and Materials:

-

Deprotected peptide-resin

-

Fmoc-Ser(Bzl)-OH

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

-

DMF or N-Methyl-2-pyrrolidone (NMP) as solvent

Procedure:

-

Activation of the Amino Acid:

-

In a separate vial, dissolve Fmoc-Ser(Bzl)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (e.g., 4.5 equivalents) in DMF.

-

Add a base like DIPEA or collidine (e.g., 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.

-

Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the wash solvent from the deprotected peptide-resin.

-

Add the activated Fmoc-Ser(Bzl)-OH solution to the resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction time can vary depending on the sequence and coupling efficiency.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Protocol 3: Cleavage of the Benzyl (Bzl) Protecting Group and from Resin

The benzyl ether protecting the serine side chain is stable to the mild basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions, which typically also cleaves the peptide from the resin.

Reagents and Materials:

-

Completed peptide-resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)

-

Cold diethyl ether for precipitation

-

Centrifuge

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.

-

Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide pellet under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ser(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the benzyl (Bzl) ether as a side-chain protecting group for serine, in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, offers an orthogonal protection scheme essential for the synthesis of complex peptides.

Introduction

Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine where the hydroxyl group of the side chain is protected by a benzyl group, and the amino group is protected by a Fmoc group.[1][2] This dual protection is instrumental in peptide synthesis, preventing unwanted side reactions at the serine hydroxyl group and allowing for the sequential addition of amino acids to a growing peptide chain.[2][3] The benzyl group is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and can be cleaved under acidic conditions or through hydrogenolysis, providing flexibility in deprotection strategies.[4]

Synthesis of Fmoc-Ser(Bzl)-OH

The synthesis of Fmoc-Ser(Bzl)-OH is typically a multi-step process that begins with the selective protection of the hydroxyl group of L-serine, followed by the protection of the α-amino group.[2]

Step 1: Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)

The selective O-benzylation of L-serine is achieved through a two-step process involving the temporary protection of the amino group, followed by benzylation of the hydroxyl group and subsequent deprotection of the amino group.

Experimental Protocol: Synthesis of O-Benzyl-L-serine

-

N-Boc Protection of L-Serine:

-

Dissolve L-serine in a 1M aqueous solution of sodium hydroxide and 1,4-dioxane.

-

Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc)₂O.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether.

-

Acidify the aqueous layer to a pH of 2-3 with a 1M sulfuric acid solution.

-

Extract the product, N-(tert-butoxycarbonyl)-L-serine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

O-Benzylation:

-

Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0°C under an argon atmosphere and add sodium hydride.

-

Stir the mixture for 30 minutes at 0°C.

-

Add benzyl bromide and stir at room temperature for 24 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a 1M sulfuric acid solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

-

-

N-Boc Deprotection:

-

Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-L-serine in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[5]

-

Stir the reaction mixture at room temperature for 2 hours.[5]

-

Remove the solvents under reduced pressure.

-

The resulting residue can be purified by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[5]

-

Quantitative Data for H-Ser(Bzl)-OH Synthesis

| Step | Reactants | Solvents | Key Reagents | Typical Yield |

| N-Boc Protection | L-Serine | 1M NaOH(aq), 1,4-Dioxane | Di-tert-butyl dicarbonate | ~94% |

| O-Benzylation | N-Boc-L-Serine | Anhydrous DMF | Sodium Hydride, Benzyl Bromide | High |

| N-Boc Deprotection | N-Boc-O-benzyl-L-serine | Dichloromethane, Trifluoroacetic Acid | Trifluoroacetic Acid | ~97%[5] |

Step 2: N-α-Fmoc Protection of O-Benzyl-L-serine

The final step in the synthesis is the protection of the α-amino group of H-Ser(Bzl)-OH with the Fmoc group. This is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][6]

Experimental Protocol: N-α-Fmoc Protection

-

Reaction Setup:

-

Dissolve O-benzyl-L-serine in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Separately, dissolve Fmoc-Cl or Fmoc-OSu in a solvent such as 1,4-dioxane or acetone.

-

-

Fmocylation:

-

Slowly add the Fmoc-reagent solution to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to stir for several hours at room temperature while maintaining a basic pH.

-

-

Work-up and Isolation:

-

Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc reagent and by-products.

-

Acidify the aqueous layer with a cold 1M hydrochloric acid solution to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

Quantitative Data for Fmoc-Ser(Bzl)-OH Synthesis

| Step | Reactants | Solvents | Key Reagents | Typical Purity |

| N-α-Fmoc Protection | H-Ser(Bzl)-OH | 10% Na₂CO₃(aq), Dioxane/Acetone | Fmoc-Cl or Fmoc-OSu | >98.5% (HPLC)[7] |

Purification of Fmoc-Ser(Bzl)-OH

The crude Fmoc-Ser(Bzl)-OH obtained after synthesis requires purification to remove any remaining starting materials, by-products, and salts. Recrystallization is a common and effective method for purifying Fmoc-amino acids.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

While specific solvent systems for Fmoc-Ser(Bzl)-OH can vary, common solvent pairs for the recrystallization of Fmoc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

-

Recrystallization Procedure:

-

Dissolve the crude Fmoc-Ser(Bzl)-OH in a minimal amount of the hot solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, which should induce crystallization.

-

Further cooling in an ice bath or refrigerator can enhance the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Characterization

The identity and purity of the synthesized Fmoc-Ser(Bzl)-OH should be confirmed using various analytical techniques.

Analytical Methods

| Technique | Purpose | Typical Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak indicating high purity (>98.5%).[7] Chiral HPLC can be used to confirm enantiomeric purity.[8] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation. | 1H and 13C NMR spectra should show characteristic peaks corresponding to the Fmoc, benzyl, and serine moieties. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular weight should match the calculated molecular weight of Fmoc-Ser(Bzl)-OH (417.45 g/mol ). |

| Melting Point | Physical property confirmation and purity indication. | A sharp melting point range is indicative of high purity. |

Visualization of Workflows

Synthesis Pathway of Fmoc-Ser(Bzl)-OH

Caption: Synthetic route to Fmoc-Ser(Bzl)-OH.

Purification Workflow for Fmoc-Ser(Bzl)-OH

Caption: Recrystallization purification workflow.

Conclusion

The synthesis and purification of Fmoc-Ser(Bzl)-OH are well-established processes crucial for the advancement of peptide-based drug discovery and development. The protocols outlined in this guide, when executed with precision, can yield high-purity Fmoc-Ser(Bzl)-OH suitable for use in the most demanding peptide synthesis applications. Careful monitoring of reaction conditions and rigorous purification are paramount to ensuring the quality of this essential building block.

References

Fmoc-Ser(Bzl)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this key building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of Fmoc-Ser(Bzl)-OH is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.

Physicochemical Properties and Specifications

Fmoc-Ser(Bzl)-OH is a white to off-white crystalline powder.[1] It is a derivative of the amino acid L-serine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether.[2][3] This dual-protection strategy allows for its effective use in Fmoc-based peptide synthesis protocols.[2]

Table 1: Physicochemical and Quality Specifications of Fmoc-Ser(Bzl)-OH

| Parameter | Specification | Reference |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Molecular Formula | C25H23NO5 | [1][5] |

| Molecular Weight | 417.45 g/mol | [1][5] |

| Melting Point | 140-148 °C | [1][4] |

| Purity (HPLC) | Typically ≥98% | [6][7] |

| Storage Temperature | 2-8°C | [6][8] |

Stability Profile and Degradation Pathways

The stability of Fmoc-Ser(Bzl)-OH is primarily influenced by the lability of the Fmoc protecting group and the robustness of the benzyl ether linkage. While specific kinetic data for the degradation of Fmoc-Ser(Bzl)-OH is not extensively published, its stability can be inferred from the known chemical behavior of its constituent protecting groups.

Stability of the Fmoc Group

The Fmoc group is notoriously susceptible to cleavage under basic conditions.[2][] The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, leading to the formation of dibenzofulvene and carbon dioxide.[7] While this reactivity is exploited for its removal during SPPS, it also represents a primary degradation pathway upon storage if exposed to basic contaminants.

Stability of the Benzyl Ether Group

The benzyl ether protecting the serine side-chain is generally stable to a wide range of conditions, including the basic conditions used for Fmoc group removal and the acidic conditions of trifluoroacetic acid (TFA) used for final peptide cleavage from the resin in many SPPS protocols.[3] However, the benzyl group can be cleaved by strong acids or through hydrogenolysis.[3]

Potential Degradation Pathways

A plausible degradation pathway for Fmoc-Ser(Bzl)-OH under basic conditions involves the cleavage of the Fmoc group, yielding O-benzyl-L-serine. Under harsh acidic conditions, cleavage of the benzyl ether could occur. Thermal stress, particularly in solvents like DMSO, can also lead to the cleavage of the Fmoc group.[10]

Caption: Plausible degradation of Fmoc-Ser(Bzl)-OH under basic conditions.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Fmoc-Ser(Bzl)-OH, the following storage and handling conditions are recommended based on manufacturer guidelines and chemical principles:

Table 2: Recommended Storage and Handling of Fmoc-Ser(Bzl)-OH

| Condition | Recommendation | Rationale | Reference |

| Temperature | 2-8°C | To minimize thermal degradation and potential autocatalytic cleavage of the Fmoc group. | [6][8] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric contaminants that could initiate degradation. | [1] |

| Light | Protect from light. | To prevent potential photodegradation, although specific data on photosensitivity is limited. | [1] |

| Moisture | Store in a dry environment. | To prevent hydrolysis of the Fmoc group or other moisture-mediated degradation. | [1] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. | Standard safety precautions for handling chemical reagents. | [1] |

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability assessment of Fmoc-Ser(Bzl)-OH, the following forced degradation and analytical protocols can be adapted.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][4][11]

Caption: Workflow for a forced degradation study of Fmoc-Ser(Bzl)-OH.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Fmoc-Ser(Bzl)-OH in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature. Due to the lability of the Fmoc group, degradation is expected to be rapid, so collect samples at early time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature. Collect samples at various time points.

-

Thermal Degradation: Incubate aliquots of the stock solution and solid material at an elevated temperature (e.g., 60°C). Collect samples at various time points.

-

Photolytic Degradation: Expose aliquots of the stock solution and solid material to UV and visible light in a photostability chamber. Protect control samples from light. Collect samples at various time points.

-

Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact Fmoc-Ser(Bzl)-OH from its potential degradation products.

Table 3: Representative Stability-Indicating HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV at 265 nm and 301 nm (for Fmoc chromophore) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

Fmoc-Ser(Bzl)-OH is a stable compound when stored under the recommended conditions of 2-8°C in a dry, dark environment. The primary stability concern is the base-lability of the Fmoc group. For researchers and drug development professionals, adherence to proper storage and handling procedures is critical to maintain the purity and integrity of this essential peptide synthesis reagent. The provided experimental protocols offer a framework for in-house stability assessment and the development of robust analytical methods to ensure the quality of Fmoc-Ser(Bzl)-OH used in their work.

References

- 1. sgs.com [sgs.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 10. chimia.ch [chimia.ch]

- 11. SOP for Forced Degradation Study [m-pharmainfo.com]

N-alpha-Fmoc-O-benzyl-L-serine: A Comprehensive Technical Guide for Researchers

CAS Number: 83792-48-7

This in-depth technical guide provides core information on N-alpha-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and its relevance in the development of therapeutic peptides, such as the HIV fusion inhibitor Enfuvirtide.

Physicochemical Properties

N-alpha-Fmoc-O-benzyl-L-serine is a white to off-white crystalline powder.[1][2] Its chemical structure is characterized by the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and an acid-labile benzyl (Bzl) group protecting the hydroxyl side chain of the L-serine residue. This orthogonal protection scheme is fundamental to its widespread use in Fmoc-based SPPS.[1]

| Property | Value | Reference |

| CAS Number | 83792-48-7 | [1][3] |

| Molecular Formula | C25H23NO5 | [1][3] |

| Molecular Weight | 417.45 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Purity | Typically >98.5% (HPLC) | [4] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |

| Storage | 2-8°C, protected from light and moisture | [4] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed methodology for the incorporation of Fmoc-Ser(Bzl)-OH into a peptide chain using manual or automated SPPS.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). A common choice for C-terminal amides is the Rink Amide resin.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with Dimethylformamide (DMF) (3 x 10 mL/g of resin).

-

Swell the resin in DMF for at least 1 hour at room temperature.[5]

-

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

-

Reagents: 20% piperidine in DMF (v/v).

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[6]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of N-alpha-Fmoc-O-benzyl-L-serine

The activation of the carboxylic acid of Fmoc-Ser(Bzl)-OH is necessary to facilitate the formation of the peptide bond. Several coupling reagents can be employed.

-

Reagents:

-

Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

-

Solvent: DMF

-

-

Procedure (using HBTU):

-

In a separate vial, dissolve Fmoc-Ser(Bzl)-OH and HBTU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.[7] A negative test (no color change) indicates a complete reaction.

-

After a complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

| Coupling Reagent | Description |

| HBTU/DIPEA | A common and efficient uronium-based coupling reagent. |

| HATU/DIPEA | A more reactive uronium-based reagent, often used for sterically hindered amino acids. |

| DIC/HOBt | A carbodiimide-based activation method that can minimize racemization.[7] |

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups should be capped to prevent the formation of deletion peptides.

-

Reagents: Acetic anhydride and DIPEA in DMF.

-

Procedure:

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin with DMF.

-

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl group from Ser(Bzl), are removed.

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Procedure:

-

Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Chemical Steps in SPPS

Caption: Key chemical transformations in an SPPS cycle.

Application in Drug Development: Enfuvirtide

N-alpha-Fmoc-O-benzyl-L-serine is a crucial component in the synthesis of various therapeutic peptides. A prominent example is Enfuvirtide (Fuzeon®) , a 36-amino acid peptide used in the treatment of HIV infection.[8]

Mechanism of Action of Enfuvirtide

Enfuvirtide is a fusion inhibitor that mimics a segment of the HIV-1 transmembrane glycoprotein gp41.[9][10] It binds to the first heptad-repeat (HR1) domain of gp41, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[9][11] This action effectively blocks the entry of the virus into the host cell.

Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 entry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-SER(BZL)-OH [chembk.com]

- 3. Fmoc-O-benzyl-L-serine | C25H23NO5 | CID 7017914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ruifuchem.com [ruifuchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. bachem.com [bachem.com]

- 8. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]

- 10. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 11. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Benzyl Group as a Hydroxyl Protecting Moiety in Fmoc-Ser(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-yield, high-purity peptides. For the amino acid serine, with its nucleophilic hydroxyl side chain, effective protection is crucial to prevent a host of undesirable side reactions. This technical guide provides an in-depth exploration of the benzyl (Bzl) protecting group as utilized in the commercially available building block, Nα-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH). We will delve into its function, stability, and cleavage, offering a comparative perspective against other common protecting groups and providing detailed experimental protocols for its use in Fmoc-based SPPS.

The Core Function of the Benzyl Protecting Group

The primary role of the benzyl group in Fmoc-Ser(Bzl)-OH is to mask the reactivity of the serine hydroxyl side chain during peptide synthesis.[1][2] This protection is essential to prevent several side reactions that can compromise the integrity and yield of the target peptide.

Key Functions:

-

Prevention of O-acylation: The hydroxyl group of an unprotected serine residue can be acylated by activated amino acids during the coupling steps, leading to the formation of branched peptides. The benzyl ether linkage in Fmoc-Ser(Bzl)-OH is stable under standard coupling conditions, thus preventing this side reaction.[3]

-

Inhibition of Dehydration (β-elimination): Under certain conditions, particularly basic environments, the serine side chain can undergo β-elimination to form a dehydroalanine residue.[1] While the protecting group does not entirely eliminate this possibility, it significantly reduces its occurrence.

-

Suppression of N-O Acyl Shift: During the acidic conditions of final cleavage, an unprotected serine hydroxyl group can participate in an N-O acyl shift, where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen.[4] The benzyl group's presence prevents this rearrangement.

The benzyl group is characterized by its stability to the basic conditions required for the removal of the temporary Nα-Fmoc protecting group (typically 20% piperidine in DMF) and its stability to the moderate acidic conditions used for the cleavage of many other side-chain protecting groups, such as the tert-butyl (tBu) group (using trifluoroacetic acid - TFA).[1][5] This dual stability makes it a valuable tool in specific synthetic strategies.

Comparative Analysis of Serine Protecting Groups

While the benzyl group offers robust protection, it is less commonly employed in routine Fmoc-SPPS compared to the tert-butyl (tBu) group. The primary reason for this lies in the harsh conditions required for its removal. The following table provides a comparative overview of the most common protecting groups for the serine side chain in the context of Fmoc-SPPS.

| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application in Fmoc-SPPS |

| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acid (HF) or hydrogenolysis | Stable to both TFA and piperidine, allowing for an orthogonal protection strategy. | Requires harsh cleavage conditions (e.g., HF) that can be detrimental to sensitive peptides. Less compatible with standard Fmoc-SPPS cleavage protocols. | Synthesis of protected peptide fragments where the side-chain protection is retained after cleavage from the resin. |

| tert-Butyl (tBu) | -C(CH₃)₃ | Acid-labile (TFA) | Highly stable to the basic conditions of Fmoc removal. Cleaved simultaneously with the peptide from most resins using TFA. The standard choice for routine Fmoc-SPPS. | Can lead to the formation of t-butyl cation side products upon cleavage, which may modify sensitive residues. | Standard protection for serine in routine Fmoc-SPPS. |

| Trityl (Trt) | -C(C₆H₅)₃ | Very acid-labile (dilute TFA) | Can be removed under milder acidic conditions than tBu, which is beneficial for sensitive peptides. | The bulky nature of the Trt group can sometimes hinder coupling efficiency. | Synthesis of protected peptide fragments and on-resin side-chain modifications. |

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Ser(Bzl)-OH in manual solid-phase peptide synthesis. It is important to note that reaction times and reagent equivalents may need to be optimized based on the specific peptide sequence and resin.

Coupling of Fmoc-Ser(Bzl)-OH

This protocol describes the incorporation of a Fmoc-Ser(Bzl)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(Bzl)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIEA or NMM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in a blue color).

-

Amino Acid Activation and Coupling:

-

In a separate reaction vessel, dissolve Fmoc-Ser(Bzl)-OH (3 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Coupling Completion Check: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

Cleavage of the Benzyl Group and Peptide from the Resin

The removal of the benzyl group from the serine side chain requires harsh acidic conditions, typically using anhydrous hydrogen fluoride (HF). This procedure must be performed with extreme caution in a specialized apparatus by trained personnel. An alternative method is catalytic hydrogenolysis, which is milder but may not be suitable for all peptides, especially those containing sulfur-containing amino acids.

Method 1: Hydrogen Fluoride (HF) Cleavage

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure should only be performed in a dedicated, well-ventilated fume hood with appropriate safety equipment and by experienced personnel.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Cleavage Cocktail: In the reaction vessel of the HF apparatus, combine the peptide-resin with appropriate scavengers (typically 5-10% of the total volume).

-

HF Distillation: Cool the reaction vessel with liquid nitrogen and distill the required amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Isolate the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Catalytic Hydrogenolysis

This method is an alternative to HF cleavage for removing the benzyl group.

Materials:

-

Protected peptide (cleaved from the resin with side-chain protection intact)

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Solvent (e.g., methanol, acetic acid, or a mixture)

-

Hydrogen gas source

Procedure:

-

Dissolution: Dissolve the protected peptide in the chosen solvent.

-

Catalyst Addition: Add the Pd/C catalyst to the peptide solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or mass spectrometry).

-

Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure, and purify the deprotected peptide by RP-HPLC.

Visualizing the Workflow and Chemical Structures

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A simplified workflow of solid-phase peptide synthesis incorporating Fmoc-Ser(Bzl)-OH.

Caption: Logical relationship showing the function of the benzyl group in protecting the serine side chain.

Conclusion

The benzyl protecting group in Fmoc-Ser(Bzl)-OH offers a robust and orthogonal strategy for the protection of the serine hydroxyl side chain in peptide synthesis. Its stability to both the basic conditions of Fmoc deprotection and the moderately acidic conditions used for the removal of tBu-based protecting groups makes it particularly suitable for the synthesis of protected peptide fragments. However, the harsh conditions required for its cleavage, namely strong acids like HF or catalytic hydrogenolysis, limit its application in the synthesis of sensitive peptides and have led to the wider adoption of the tBu group for routine Fmoc-SPPS. A thorough understanding of the properties and cleavage requirements of the benzyl group is essential for its successful implementation in complex peptide synthesis strategies.

References

Spectroscopic and Analytical Profile of Fmoc-Ser(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document details expected spectroscopic data (NMR, IR, Mass Spectrometry), experimental protocols for its characterization, and its primary application workflow.

Compound Overview

Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection strategy is fundamental to its application in the controlled, stepwise synthesis of peptides.

Quantitative Data Summary

The following table summarizes the key physical and analytical properties of Fmoc-Ser(Bzl)-OH.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₃NO₅ | --INVALID-LINK--[1] |

| Molecular Weight | 417.45 g/mol | --INVALID-LINK--[1] |

| Appearance | White to light yellow powder | --INVALID-LINK--[2] |

| Melting Point | 140.0 - 145.0 °C | --INVALID-LINK-- |

| Specific Rotation [α]²⁰/D | +22.0° to +26.0° (c=1 in Ethyl Acetate) | --INVALID-LINK-- |

| Purity (HPLC) | >98.5% | --INVALID-LINK-- |

| Loss on Drying | <0.50% | --INVALID-LINK-- |

Spectroscopic Data and Analysis

While publicly available spectra for Fmoc-Ser(Bzl)-OH are limited, this section outlines the expected spectroscopic characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Fmoc and Benzyl) | 7.80 - 7.20 | Multiplet |

| NH (Amide) | ~5.5 - 6.0 | Doublet |

| CH (α-proton) | ~4.6 - 4.4 | Multiplet |

| CH₂ (Fmoc) | ~4.5 - 4.3 | Multiplet |

| CH (Fmoc) | ~4.2 | Triplet |

| CH₂ (Benzyl) | ~4.5 | Singlet |

| CH₂ (β-protons) | ~3.9 - 3.7 | Multiplet |

Expected ¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~174 - 171 |

| C=O (Urethane) | ~156 |

| Aromatic (Fmoc and Benzyl) | ~144 - 120 |

| CH (α-carbon) | ~55 |

| CH₂ (β-carbon) | ~70 |

| CH₂ (Benzyl) | ~73 |

| CH₂ (Fmoc) | ~67 |

| CH (Fmoc) | ~47 |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H Stretch | Amide |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H Stretch (sp³) | Alkyl |

| ~1720 | C=O Stretch | Carboxylic Acid |

| ~1690 | C=O Stretch | Urethane (Amide I) |

| ~1530 | N-H Bend | Amide II |

| ~1100 | C-O Stretch | Ether |

Mass Spectrometry (MS)

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

[M+H]⁺: m/z ≈ 418.16

-

[M+Na]⁺: m/z ≈ 440.14

-

[M-H]⁻: m/z ≈ 416.15

Expected Fragmentation Pattern:

The fragmentation of Fmoc-Ser(Bzl)-OH in tandem MS (MS/MS) would likely involve the characteristic loss of the Fmoc group and fragments related to the benzyl and serine moieties.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of Fmoc-Ser(Bzl)-OH.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-Ser(Bzl)-OH in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, often requiring several hours.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the solid Fmoc-Ser(Bzl)-OH powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Fmoc-Ser(Bzl)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC system. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Determine the m/z values of the molecular ions and any significant fragment ions. Compare the observed masses with the calculated theoretical masses.

Application Workflow and Logical Relationships

Fmoc-Ser(Bzl)-OH is a cornerstone in the chemical synthesis of peptides. Its application in Solid-Phase Peptide Synthesis (SPPS) follows a well-defined workflow.

Caption: Workflow for the incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the logical relationship between the key functional groups of Fmoc-Ser(Bzl)-OH and their expected regions in an Infrared spectrum.

Caption: Key functional groups of Fmoc-Ser(Bzl)-OH and their corresponding IR spectral regions.

This technical guide serves as a valuable resource for researchers and professionals in peptide chemistry and drug development, providing essential analytical and spectroscopic information for the effective utilization and characterization of Fmoc-Ser(Bzl)-OH.

References

The Genesis of a Peptide Synthesis Cornerstone: A Technical History of Fmoc-Protected Amino Acids

For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains. This technical guide delves into the discovery, history, and core methodologies surrounding Fmoc-protected amino acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical tool.

The Dawn of a New Protecting Group: Carpino and Han's Innovation

In the landscape of peptide chemistry, the choice of a temporary protecting group for the α-amino function of amino acids is paramount. In 1970, Louis A. Carpino and Grace Y. Han of the University of Massachusetts introduced a novel, base-labile protecting group: the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] Their seminal work, published in the Journal of the American Chemical Society and followed by a full paper in the Journal of Organic Chemistry in 1972, laid the groundwork for a new era in peptide synthesis.[3][4][5][6]

Initially developed for solution-phase peptide synthesis, the Fmoc group presented a unique advantage: its removal under mild, non-hydrolytic basic conditions, a stark contrast to the harsh acidic treatments required for the then-prevalent tert-butyloxycarbonyl (Boc) group.[1] However, its adoption was not immediate. A key challenge in solution-phase synthesis was the reactivity of the cleavage byproduct, dibenzofulvene, which could undergo side reactions with the newly liberated amine.[1]

The Solid-Phase Revolution: A Perfect Marriage

The true potential of the Fmoc group was unlocked in the late 1970s through the pioneering work of Eric Atherton and Bob Sheppard at the MRC Laboratory of Molecular Biology in Cambridge. They ingeniously adapted Fmoc chemistry for solid-phase peptide synthesis (SPPS).[1] In SPPS, the growing peptide chain is anchored to an insoluble resin. This immobilization proved to be the perfect solution to the dibenzofulvene problem; the byproduct and any related adducts could be simply and efficiently washed away from the resin-bound peptide.[1]

This breakthrough marked a turning point. The mild deprotection conditions of Fmoc-SPPS offered significant advantages over Boc-SPPS, particularly for the synthesis of peptides containing acid-sensitive residues. The orthogonality of the Fmoc group with many acid-labile side-chain protecting groups further solidified its utility. By the mid-1990s, Fmoc chemistry had become the dominant methodology for routine solid-phase peptide synthesis.

The Chemistry of Fmoc: Protection and Deprotection

The stability and selective cleavage of the Fmoc group are central to its success.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly today, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is generally preferred as it minimizes the formation of Fmoc-dipeptide impurities.[7]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This initiates an elimination reaction, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by the amine base to form a stable adduct.

Below is a diagram illustrating the deprotection mechanism:

Caption: The β-elimination mechanism of Fmoc deprotection initiated by piperidine.

Experimental Protocols

Original Synthesis of N-Fmoc-Amino Acids (Carpino & Han, 1972)

The following is a representative protocol based on the original work by Carpino and Han for the synthesis of N-9-fluorenylmethoxycarbonylamino acids.

Materials:

-

Amino Acid (1.0 equivalent)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane (or Acetone) and Water

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent)

-

Ethyl Acetate

-

Hydrochloric Acid (HCl)

Procedure:

-

The amino acid is dissolved in a mixture of aqueous sodium bicarbonate and an organic solvent like dioxane or acetone.

-

The solution is cooled in an ice bath.

-

A solution of 9-fluorenylmethyl chloroformate in the organic solvent is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

-

The mixture is then diluted with water and washed with ether to remove unreacted Fmoc-Cl and other impurities.

-

The aqueous layer is acidified with hydrochloric acid to precipitate the N-Fmoc-amino acid.

-

The solid product is collected by filtration, washed with water, and dried.

Quantitative Data from Original Synthesis: The yields for the synthesis of various N-Fmoc-amino acids as reported by Carpino and Han in their 1972 publication are summarized in the table below.

| Amino Acid Derivative | Yield (%) | Melting Point (°C) |

| Fmoc-Glycine | 97 | 175-176 |

| Fmoc-L-Alanine | 95 | 144-145 |

| Fmoc-L-Valine | 96 | 143-144 |

| Fmoc-L-Leucine | 92 | 135-137 |

| Fmoc-L-Phenylalanine | 95 | 183-184 |

| Fmoc-S-benzyl-L-cysteine | 97 | 139-140 |

Data extracted from Carpino, L. A.; Han, G. Y. J. Org. Chem. 1972, 37 (22), 3404–3409.

Standard Protocol for a Manual Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in a typical manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

DMF (for washing)

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling activator (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents)

-

Dichloromethane (DCM) (for washing)

Workflow Diagram:

Caption: A standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Procedure:

-

Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 15-30 minutes.

-

Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added. The mixture is agitated for 5-20 minutes. The solution is drained, and the process is repeated once.

-

Washing: The resin is thoroughly washed with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: A pre-activated solution of the next Fmoc-amino acid (dissolved in DMF with an activator and a base) is added to the resin. The mixture is agitated for 1-2 hours.

-

Washing: The resin is washed with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.

-

Monitoring: A small sample of the resin can be taken for a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction. If the test is negative (indicating free amines), the coupling step is repeated.

-

The cycle is repeated for each amino acid in the peptide sequence.

Conclusion: An Enduring Legacy

The discovery of the Fmoc protecting group by Carpino and Han, and its subsequent application to solid-phase synthesis by Atherton and Sheppard, fundamentally transformed the field of peptide chemistry. The mildness, efficiency, and versatility of Fmoc-SPPS have enabled the routine synthesis of increasingly complex peptides, fueling advancements in drug discovery, materials science, and fundamental biological research. The principles and protocols established decades ago continue to form the basis of modern peptide synthesis, a testament to the enduring legacy of this powerful chemical tool.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 4. 9-Fluorenylmethoxycarbonyl amino-protecting group | Semantic Scholar [semanticscholar.org]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Role of Fmoc-Ser(Bzl)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Ser(Bzl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile or hydrogenolysis-sensitive benzyl (Bzl) group for the side-chain hydroxyl function—offers a strategic advantage in the controlled, stepwise assembly of peptide chains. This guide provides a comprehensive overview of its properties, applications, and the methodologies governing its use in modern peptide chemistry.

Core Properties and Data Presentation

The physical and chemical properties of Fmoc-Ser(Bzl)-OH are fundamental to its application in peptide synthesis. A summary of its key characteristics is provided below.

Table 1: Physicochemical Properties of Fmoc-Ser(Bzl)-OH

| Property | Value |

| CAS Number | 83792-48-7[1][2] |

| Molecular Formula | C₂₅H₂₃NO₅[2] |

| Molecular Weight | 417.45 g/mol [2] |

| Appearance | White to light yellow powder[2] |

| Melting Point | 140-142 °C[2] |

| Storage Temperature | 2-8°C[1] |

Table 2: Solubility of Fmoc-Protected Amino Acids in Common SPPS Solvents

| Solvent | General Solubility of Fmoc-Amino Acids | Observations |

| N,N-Dimethylformamide (DMF) | Good | The most common solvent for SPPS. Can break down to form dimethylamine, which can cause premature Fmoc deprotection. |

| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as a substitute for DMF, particularly for difficult sequences, as it can help to disrupt peptide aggregation. |

| Dichloromethane (DCM) | Moderate | More commonly used in Boc-SPPS. In Fmoc-SPPS, it is often used for the coupling of the first amino acid to the resin. |

Table 3: Quantitative Data on Fmoc-Deprotection and Coupling

Precise, comparative quantitative data for the coupling efficiency and deprotection kinetics of Fmoc-Ser(Bzl)-OH is not extensively documented in single-source tables. The efficiency of these processes is highly dependent on the specific peptide sequence, resin, coupling reagents, and reaction conditions. However, the following provides typical parameters based on standard Fmoc-SPPS protocols.

| Parameter | Typical Value/Range | Notes |

| Fmoc-Deprotection Time (20% piperidine in DMF) | 5-20 minutes | A two-step deprotection (e.g., 2 min + 8 min) is common to ensure complete removal of the Fmoc group. |

| Coupling Time (with HBTU/HOBt) | 30-120 minutes | Completion of the coupling reaction is typically monitored by a qualitative ninhydrin test. |

| Coupling Efficiency | >99% | For most standard couplings, the efficiency is very high. Difficult couplings, such as those involving sterically hindered amino acids, may require double coupling or the use of stronger activating agents. |

Experimental Protocols

The successful incorporation of Fmoc-Ser(Bzl)-OH into a peptide sequence relies on well-defined experimental protocols for deprotection and coupling steps in solid-phase peptide synthesis.

Protocol 1: Fmoc-Group Deprotection

This protocol outlines the removal of the N-α-Fmoc protecting group from the resin-bound peptide chain to expose the free amine for the next coupling cycle.

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF) for washing

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin suspension for 5-20 minutes at room temperature. A common procedure is a two-step deprotection: an initial treatment for 2-5 minutes followed by a second treatment with fresh reagent for 10-15 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Proceed to the coupling step.

Protocol 2: Coupling of Fmoc-Ser(Bzl)-OH using HBTU/HOBt

This protocol describes the activation and coupling of Fmoc-Ser(Bzl)-OH to the deprotected N-terminus of the resin-bound peptide.

Reagents:

-

Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading)

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

-

HOBt (Hydroxybenzotriazole) (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH, HBTU, and HOBt in a minimal amount of DMF.

-

Add DIPEA to the solution to activate the amino acid. The solution will typically change color. Allow pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected and washed peptide-resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates the absence of free primary amines and thus a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated (double coupling).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Mandatory Visualizations

Signaling Pathway: Neurokinin-1 Receptor Activation by Substance P

Substance P is an 11-amino acid neuropeptide that contains a serine residue. It is the endogenous ligand for the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) involved in numerous physiological processes, including pain transmission and inflammation. The synthesis of Substance P analogues for research and therapeutic development often involves the use of Fmoc-Ser(Bzl)-OH.

Caption: Neurokinin-1 receptor signaling pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the general workflow for a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for an SPPS cycle.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The choice of protecting groups for the N-terminus (α-amino group) and the amino acid side chains is critical for the success of the synthesis. The most widely used strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, typically tert-butyl (tBu) based, for permanent side-chain protection.